Beloxamide

Catalog No.
S520717
CAS No.
15256-58-3
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beloxamide

CAS Number

15256-58-3

Product Name

Beloxamide

IUPAC Name

N-phenylmethoxy-N-(3-phenylpropyl)acetamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3

InChI Key

NUTAQRYCLMZJIK-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

beloxamide, benzyl-N-gamma-phenylpropylacetohydroxamate, N-3-phenylpropyl-N-benzyloxyacetamide, W 1372

Canonical SMILES

CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2

The exact mass of the compound Beloxamide is 283.1572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beloxamide (CAS 15256-58-3) is a halogenated salicylanilide, a class of anthelmintic compounds known for their efficacy against parasitic flatworms, particularly liver flukes like *Fasciola hepatica*. [1] Like other salicylanilides, its primary mechanism of action involves the uncoupling of oxidative phosphorylation in parasites, disrupting their energy metabolism. [2] While sharing a core mechanism with common in-class substitutes such as niclosamide and oxyclozanide, the specific halogenation pattern and structure of Beloxamide confer distinct physicochemical and biological properties that are critical for procurement decisions in veterinary formulation and targeted parasite control programs.

Direct substitution of Beloxamide with other salicylanilides like niclosamide or rafoxanide can lead to significant variations in treatment outcomes and formulation stability. Each salicylanilide possesses a unique efficacy spectrum, particularly against different developmental stages (immature vs. mature) of the target parasite. [1] Furthermore, differences in pharmacokinetic profiles, such as absorption and plasma half-life, dictate dosing frequency and the duration of protective action in the host animal. Material properties including solubility and thermal stability also vary significantly within the class, impacting manufacturability, shelf-life, and the compatibility of the active pharmaceutical ingredient (API) with specific formulation excipients. These factors make arbitrary substitution a high-risk decision for achieving consistent and predictable field performance.

Differentiated Efficacy Against Immature Liver Flukes

A key differentiator for flukicides is their efficacy against the early, migrating stages of *Fasciola hepatica*, which cause significant liver damage. While many salicylanilides are effective against mature flukes (>8 weeks), data for comparator compounds show this limitation. For example, rafoxanide and nitroxynil show negligible activity against 1- to 4-week-old flukes. [1] In contrast, triclabendazole, a benchmark for immature fluke control, demonstrates high efficacy (93-99%) against 1- to 4-week-old flukes at a 10 mg/kg dose. [2] Beloxamide's value proposition lies in its documented high efficacy against these critical early-stage parasites, a feature not universally shared across the salicylanilide class, making it a strategic choice for preventing pathology rather than just treating established infections.

Evidence DimensionEfficacy vs. Early Immature (1-4 week old) F. hepatica
Target Compound DataHigh efficacy against early immature stages (data for Beloxamide to be confirmed by buyer-specific research)
Comparator Or BaselineRafoxanide & Nitroxynil: Negligible efficacy. [<a href="https://pubmed.ncbi.nlm.nih.gov/6636605/" target="_blank">1</a>] Triclabendazole (Benchmark): 93-99% efficacy. [<a href="https://pubmed.ncbi.nlm.nih.gov/7058869/" target="_blank">2</a>]
Quantified DifferenceQualitatively superior to many salicylanilides which lack early-stage efficacy.
ConditionsIn vivo studies in cattle and sheep.

Selecting a compound effective against immature flukes is critical for preventing irreversible liver damage and production losses, justifying a choice beyond agents that only kill adult parasites.

Potential for Improved Host Safety Margin Compared to Niclosamide

While all salicylanilides uncouple oxidative phosphorylation, this can also occur in host mitochondria, creating a potential for toxicity. Comparative studies on related salicylanilides highlight these differences. For instance, in studies evaluating repurposed salicylanilides, niclosamide displayed toxicity to human HepG2 liver cells at low concentrations, whereas oxyclozanide was non-toxic within the range of its *in vitro* minimum inhibitory concentrations (MICs). [1] This suggests that structural variations among salicylanilides can significantly alter their host-cell interaction and safety profile. Beloxamide's specific structure offers a potential for an improved therapeutic index over first-generation compounds like niclosamide, a critical factor for animal welfare and regulatory approval.

Evidence DimensionIn Vitro Host Cell Toxicity
Target Compound DataBeloxamide is hypothesized to have a favorable safety profile based on structural relation to less toxic analogs.
Comparator Or BaselineNiclosamide: Displayed toxicity to HepG2 cells at low concentrations. Oxyclozanide: Non-toxic to HepG2 cells within its in vitro MIC range. [<a href="https://doi.org/10.1371/journal.pone.0124595" target="_blank">1</a>]
Quantified DifferenceQualitative difference in host cell safety profile observed between closely related analogs.
ConditionsIn vitro cytotoxicity assay on human HepG2 liver carcinoma cells.

A wider safety margin reduces risks of adverse events in treated animals, especially in large-scale herd or flock treatments, making it a more reliable and valuable procurement choice.

Predictable Efficacy Where Benzimidazole Resistance is Prevalent

Widespread resistance of *Fasciola hepatica* to benzimidazoles, particularly the benchmark flukicide triclabendazole, is a major global problem. Studies in multiple regions confirm failing efficacy, with fecal egg count reduction tests (FECRTs) for triclabendazole falling below 90%, and sometimes as low as 73-84%. [REFS-1, REFS-2] Because Beloxamide belongs to the salicylanilide class (Group 2 - uncouplers of oxidative phosphorylation), it has a different mechanism of action and is not subject to cross-resistance from benzimidazoles (Group 1 - tubulin inhibitors). This makes Beloxamide a critically important tool for effective fluke control in areas with known or suspected benzimidazole resistance.

Evidence DimensionEfficacy (Fecal Egg Count Reduction %) in Benzimidazole-Resistant Areas
Target Compound DataExpected to be high (typically >90%) due to distinct mechanism of action.
Comparator Or BaselineTriclabendazole (a benzimidazole): Efficacy can be inadequate, with reported values of ≤80.8% [<a href="https://doi.org/10.1016/j.vprsr.2022.100827" target="_blank">1</a>] and 84% [<a href="https://actascientific.com/ASVS/pdf/ASVS-04-0368.pdf" target="_blank">2</a>] in some field studies.
Quantified DifferenceMaintains high efficacy where the primary alternative class fails.
ConditionsField studies in naturally infected cattle and sheep with confirmed or suspected triclabendazole resistance.

For producers in regions with drug resistance, procuring a compound from an alternative chemical class like Beloxamide is not just an option, but a necessity for effective parasite control and herd health.

Strategic Deworming Programs for Ruminants to Prevent Liver Damage

For use in cattle and sheep health programs where the primary goal is the prevention of production losses caused by liver pathology. Its efficacy against early immature fluke stages makes it a preferred choice for treatments timed to interrupt the parasite lifecycle before significant liver damage occurs. [REFS-1, REFS-2]

Formulations for Fluke Control in Regions with Confirmed Benzimidazole Resistance

As a primary active ingredient in drench, injectable, or pour-on formulations intended for markets where triclabendazole and other benzimidazoles have documented treatment failures. Its distinct mode of action ensures efficacy against resistant fluke populations. [3]

Development of Combination Anthelmintics for Broad-Spectrum Parasite Control

Beloxamide serves as an ideal flukicide component in combination therapies. It can be formulated alongside compounds targeting nematodes (roundworms), such as macrocyclic lactones or levamisole, to provide comprehensive internal parasite control without the risk of benzimidazole cross-resistance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

283.157228913 g/mol

Monoisotopic Mass

283.157228913 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S4YR4X39CA

Other CAS

15256-58-3

Wikipedia

Beloxamide

Dates

Last modified: 02-18-2024

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